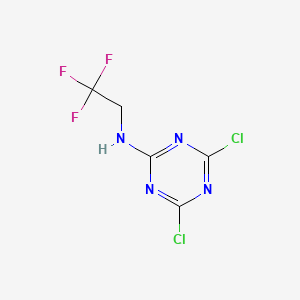
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 2-nitro-propenyl group is attached at the third position
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene typically involves the bromination of 3-(2-nitro-propenyl)-benzene. The reaction conditions often require a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Synthetic Route:
Starting Material: 3-(2-nitro-propenyl)-benzene.
Bromination: The starting material is treated with a brominating agent (e.g., Br2 or NBS) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol), and mild heating.
Reduction: H2 gas, palladium on carbon (Pd/C), and solvents (e.g., ethanol).
Oxidation: KMnO4, acidic or basic conditions, and solvents (e.g., water, acetone).
Major Products:
- Substitution products (e.g., 1-amino-3-(2-nitro-propenyl)-benzene).
- Reduction products (e.g., 1-Bromo-3-(2-amino-propenyl)-benzene).
- Oxidation products (e.g., 1-Bromo-3-(2-nitro-propionaldehyde)-benzene).
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene depends on the specific application and the target molecule. Generally, the compound may interact with biological molecules through:
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-nitrobenzene: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: The nitro group is positioned differently, affecting the compound’s chemical properties and reactivity.
1-Bromo-3-nitrobenzene:
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
1-bromo-3-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3 |
InChI-Schlüssel |
YIYKNVSMWCPXES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)



![2-(Dibenzo[b,d]furan-3-yloxy)ethanamine](/img/structure/B8639451.png)



![5-Butylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8639481.png)

![Methyl 6-[(naphthalen-2-yl)formamido]hexanoate](/img/structure/B8639509.png)
![Thiourea, N-[4-(2-formylhydrazino)phenyl]-N'-phenyl-](/img/structure/B8639523.png)


